

(-)-Pellotine chemical structure and stereochemistry

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Compound of Interest

Compound Name: (-)-Pellotine

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An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of **(-)-Pellotine** For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pellotine is a phenolic tetrahydroisoquinoline alkaloid found predominantly in cacti of the Lophophora genus, particularly Lophophora diffusa. Historically investigated for its sedative and hypnotic properties, it represents a molecule of interest for neurological and pharmacological research. This document provides a comprehensive technical overview of the chemical structure, stereochemistry, and relevant physicochemical and pharmacological data for **(-)-Pellotine**. It includes a summary of its synthesis and general protocols for its isolation and characterization.

Chemical Structure

Pellotine is a substituted tetrahydroisoquinoline. The core of the molecule is a bicyclic system consisting of a benzene ring fused to a dihydropyridine ring. The systematic IUPAC name for pellotine is 1,2,3,4-tetrahydro-6,7-dimethoxy-1,2-dimethyl-8-isoquinolinol.

The key structural features are:

- Tetrahydroisoquinoline Core: A bicyclic aromatic and aliphatic amine scaffold.
- Substitution Pattern:

- Two methoxy groups (-OCH₃) at positions C6 and C7.
- A hydroxyl group (-OH) at position C8, rendering it phenolic.
- A methyl group (-CH₃) at position C1.
- An N-methyl group (-NCH₃) at position N2.

Stereochemistry and Absolute Configuration

The chemical structure of pellotine contains a single stereocenter at the C1 position, giving rise to two enantiomers: (+)-Pellotine and **(-)-Pellotine**.

- **Optical Activity:** The prefixes (-) and (+) refer to the direction in which the molecule rotates plane-polarized light (levorotatory and dextrorotatory, respectively). This is an experimentally determined property.
- **Absolute Configuration:** The absolute spatial arrangement of the atoms at the C1 stereocenter is described by the Cahn-Ingold-Prelog (CIP) priority rules, designated as either (R) or (S). There is no universal correlation between the sign of optical rotation (+/-) and the R/S designation.^{[1][2]} However, for a specific pair of enantiomers, if one is (R) and dextrorotatory (+), the other must be (S) and levorotatory (-).

For pellotine, the (+)-enantiomer has been assigned the (1S) configuration. Based on the principle that enantiomers have equal and opposite optical rotations, the naturally occurring, levorotatory **(-)-Pellotine** is deduced to have the (1R) absolute configuration.

Visualization of (-)-Pellotine Structure

The following diagram illustrates the chemical structure of (1R)-**(-)-Pellotine**, with the stereochemistry at the C1 position explicitly shown.

Figure 1. Chemical structure of (1R)-**(-)-Pellotine**.

Data Presentation

Quantitative data for **(-)-Pellotine** is summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Systematic Name	(1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1,2-dimethyl-8-isoquinolinol	Deduced
Common Names	(-)-Pellotine, Peyotline, N-Methylanhalonidine	[3]
Molecular Formula	C ₁₃ H ₁₉ NO ₃	[3]
Molecular Weight	237.30 g/mol	[3]
Melting Point	110-113 °C	[3]
Appearance	Plates from petroleum ether	-

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

Detailed high-resolution ¹H and ¹³C NMR spectral data for pellotine are available in the supplementary information of the cited primary literature.[4][5] Based on the structure, the following signals are expected:

Type	Expected ¹ H Signals (ppm)	Expected ¹³ C Signals (ppm)
Aromatic	1H, singlet (H-5)	~6 quaternary C, ~1 CH
Aliphatic (Ring)	Multiplets for CH ₂ (C3, C4), Quartet for CH (C1)	~2 CH ₂ , 1 CH
Methoxy	2x 3H, singlets	~2 CH ₃
Methyl	3H, doublet (C1-Me), 3H, singlet (N-Me)	~2 CH ₃
Hydroxyl	1H, broad singlet	-

Note: Precise chemical shifts (δ) and coupling constants (J) are solvent-dependent and should be referenced from the primary source for accurate analysis.

Table 3: Pharmacological Data

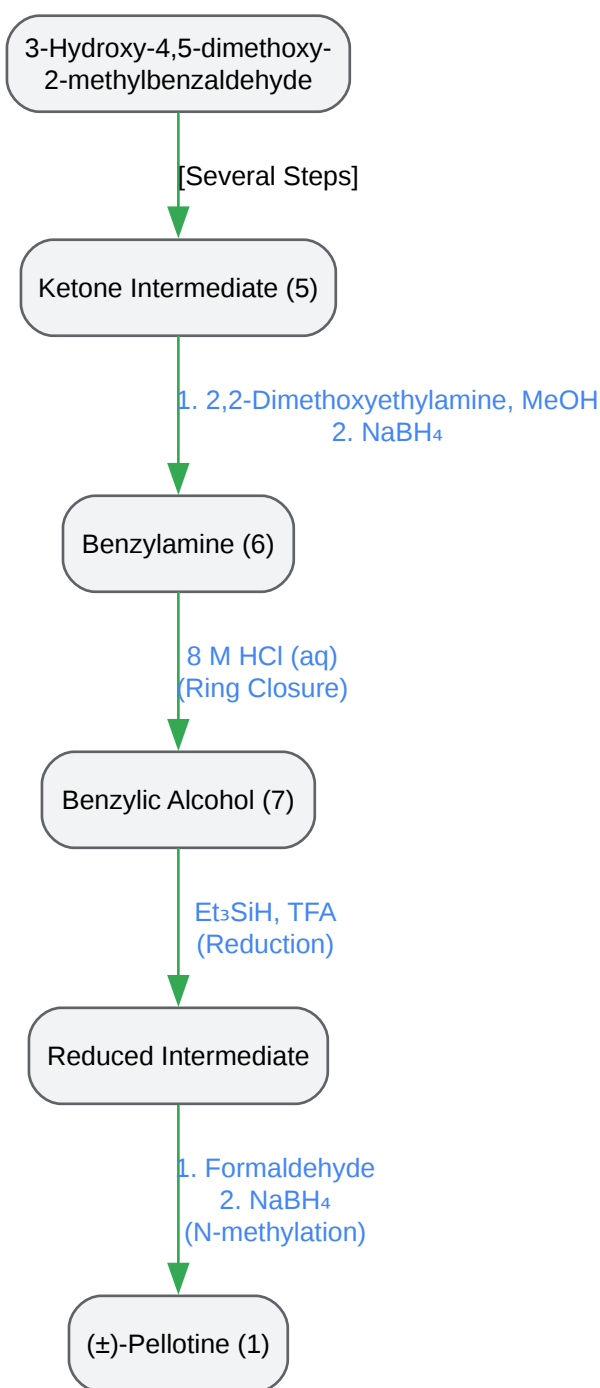
The pharmacological activity of racemic pellotine has been characterized, particularly at serotonin (5-HT) receptors.[4]

Target Receptor	Assay Type	Value
5-HT _{1D}	Binding Affinity (K _i)	117 nM
5-HT ₆	Binding Affinity (K _i)	170 nM
5-HT ₇	Binding Affinity (K _i)	394 nM
5-HT ₆	Functional Activity (EC ₅₀)	94 nM (Partial Agonist)
5-HT ₇	Functional Activity (EC ₅₀)	291 nM (Inverse Agonist)

Experimental Protocols

Synthesis of (±)-Pellotine

A modern synthesis of racemic pellotine has been reported based on earlier work by Takido et al. and Späth and Becke.[4][5] The synthesis is performed with racemic material as the compound is reported to undergo rapid racemization in both acidic and basic media.[4] A detailed, step-by-step protocol is available in the supplementary information of Poulie et al., 2023.[4][5] The overall workflow is summarized below.



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Figure 2. Synthetic workflow for racemic pellotine.

Summary of Key Steps:

- Reductive Amination: A commercially available ketone precursor undergoes reductive amination with 2,2-dimethoxyethylamine to form a secondary amine.
- Ring Closure: The subsequent ring closure is achieved under acidic conditions, leading to the formation of the tetrahydroisoquinoline core with a benzylic alcohol.
- Reduction: The benzylic alcohol is reduced using a silane reducing agent.
- N-methylation: The final step involves the methylation of the secondary amine on the ring to yield pellotine.

General Protocol for Alkaloid Isolation from Lophophora

Pellotine is a major alkaloid in *L. diffusa*. A general acid-base extraction procedure can be employed for its isolation from dried plant material.

- Pulverization: Thoroughly dry the plant material (peyote buttons) and grind it into a fine powder.
- Defatting: Perform a preliminary extraction with a non-polar solvent like hexane to remove fats and waxes. Discard the solvent.
- Acid Extraction: Macerate or percolate the defatted plant material with an acidic aqueous solution (e.g., 5% acetic acid or dilute HCl). This protonates the basic alkaloids, rendering them soluble in the aqueous phase as salts.
- Basification: Filter the acidic extract to remove solid plant matter. Add a base (e.g., ammonium hydroxide or NaOH) to the filtrate until the pH is alkaline (pH 9-11). This deprotonates the alkaloid salts, converting them back to their free-base form.
- Solvent Extraction: Extract the basified aqueous solution multiple times with a water-immiscible organic solvent (e.g., dichloromethane or chloroform). The free-base alkaloids will partition into the organic layer.
- Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield a crude alkaloid mixture. This mixture can then be subjected to

further purification by column chromatography (silica or alumina) to isolate pellotine from other alkaloids.

Protocol for Characterization by Optical Rotation

The stereochemical identity of **(-)-Pellotine** is confirmed by measuring its specific rotation using a polarimeter.

- **Sample Preparation:** Prepare a solution of the purified pellotine enantiomer in a suitable solvent (e.g., chloroform or ethanol) at a precisely known concentration (c), typically in g/mL.
- **Polarimeter Setup:** Use a polarimeter equipped with a sodium lamp (D-line, $\lambda = 589.6 \text{ nm}$). Calibrate the instrument with a blank solvent cell.[3]
- **Measurement:** Fill a sample cell of a known path length (l), typically 1 decimeter (dm), with the pellotine solution. Place the cell in the polarimeter and measure the observed angle of rotation (α). A negative reading indicates levorotation (-).[3]
- **Calculation of Specific Rotation:** Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$. The result is typically reported with the temperature and wavelength, e.g., $[\alpha]^{25\text{D}}$. For **(-)-Pellotine**, the value will be negative.

Conclusion

(-)-Pellotine is a well-defined tetrahydroisoquinoline alkaloid with a single (1R) stereocenter. Its chemical structure, physicochemical properties, and pharmacological profile, particularly its activity at serotonin receptors, make it a valuable subject for continued research in drug development. The synthetic routes and isolation protocols are established, providing a solid foundation for obtaining material for further study. This guide serves as a centralized technical resource for professionals engaged in the study of this and related natural products.

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References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]
- 3. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
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